![molecular formula C24H20N4O3S B2579724 Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251633-36-9](/img/no-structure.png)
Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
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Overview
Description
The compound is a complex organic molecule. It contains functional groups such as isopropyl, methoxy, amino, and carboxylate, which are common in many organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Unfortunately, specific structural information for this compound was not found .
Chemical Reactions Analysis
The compound, due to its functional groups, might undergo various chemical reactions. For instance, protodeboronation of pinacol boronic esters is a known reaction for similar compounds .
Scientific Research Applications
Organic Synthesis and Chemical Properties
- The compound has been explored for its reactivity and potential in the synthesis of novel heterocyclic systems. For instance, a study detailed the transformation of a related aminonaphthyridinone into new heterocyclic compounds, showcasing typical pyrrole-type reactivity (Deady & Devine, 2006). This highlights its use in developing new chemical entities with potential applications in various fields including pharmaceuticals and materials science.
Antimicrobial Activity
- Naphthyridine derivatives, closely related to the queried compound, have been investigated for their antimicrobial properties. A study synthesized derivatives that were screened for antimicrobial activity, indicating the potential use of such compounds in developing new antibacterial agents (Kumar et al., 2010).
Corrosion Inhibition
- Research into naphthyridine derivatives also includes their application as corrosion inhibitors for metals in acidic environments. A study examining the inhibition effect of naphthyridine derivatives on steel corrosion in hydrochloric acid found that these compounds effectively prevent corrosion, suggesting their utility in industrial applications (Ansari & Quraishi, 2015).
Fluorescent Probes and Diagnostic Tools
- Some naphthyridine derivatives are investigated for their fluorescence properties, making them potential candidates for use as fluorescent probes in biological and medical research. For example, one study synthesized a fluorescent probe for β-amyloids, offering a tool for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves the reaction of 2-methoxy-5-methylphenylamine with 7-methyl-1,8-naphthyridine-3-carboxylic acid, followed by esterification with isopropyl alcohol.", "Starting Materials": [ "2-methoxy-5-methylphenylamine", "7-methyl-1,8-naphthyridine-3-carboxylic acid", "isopropyl alcohol" ], "Reaction": [ "Step 1: 2-methoxy-5-methylphenylamine is reacted with 7-methyl-1,8-naphthyridine-3-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the amide intermediate.", "Step 2: The amide intermediate is then treated with isopropyl alcohol and a catalyst such as sulfuric acid or p-toluenesulfonic acid to undergo esterification and form the final product, Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate." ] } | |
CAS RN |
1251633-36-9 |
Product Name |
Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate |
Molecular Formula |
C24H20N4O3S |
Molecular Weight |
444.51 |
IUPAC Name |
3-benzyl-1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O3S/c1-2-16-8-10-18(11-9-16)22-25-20(31-26-22)15-27-19-12-13-32-21(19)23(29)28(24(27)30)14-17-6-4-3-5-7-17/h3-13H,2,14-15H2,1H3 |
InChI Key |
SLMYOEHNLVTGMH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
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